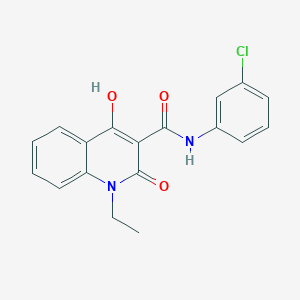

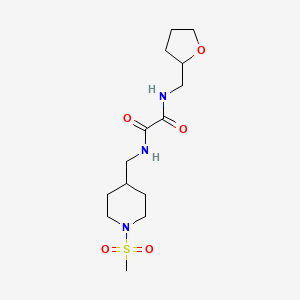

Methyl 8-methoxy-4-(p-tolylamino)quinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is a well-known nitrogenous tertiary base . It’s a pungent, hygroscopic, colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times . The culture of quinine and cinchonine, which were isolated from the bark of the cinchona tree for the treatment of malaria, started from 1820 .

Synthesis Analysis

Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .Molecular Structure Analysis

The quinoline scaffold was first extracted in 1834 from coal tar by German analytical chemist Friedlieb Ferdinand Runge . Subsequently, in 1842 it was synthesized by French chemist Charles Gerhardt by dry distillation of quinine, strychnine or cinchonine in the presence of sodium hydroxide .Chemical Reactions Analysis

These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . Subsequently, the synthesized molecules were screened for their efficacy against the typical drugs in the market .Physical And Chemical Properties Analysis

Quinoline is a pungent, hygroscopic, colorless oily liquid with a molecular weight of 129.16 g/mol .Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including Methyl 8-methoxy-4-(p-tolylamino)quinoline-2-carboxylate, have been identified as potential anticancer agents. They exhibit the ability to interfere with various biological pathways that are crucial for cancer cell proliferation and survival. For instance, some quinoline compounds have shown promise in targeting kinase inhibitors, which are pivotal in the signaling pathways of cancer cells .

Antioxidant Properties

These compounds also possess antioxidant properties, which are beneficial in protecting cells from oxidative stress, a condition associated with numerous diseases, including neurodegenerative disorders. The antioxidant activity stems from the quinoline nucleus, which can scavenge free radicals .

Anti-Inflammatory Uses

The anti-inflammatory potential of quinoline derivatives is attributed to their ability to modulate the production of inflammatory cytokines and enzymes like COX-2. This makes them valuable in the research for new treatments for chronic inflammatory diseases .

Antimalarial Applications

Quinoline-based compounds have a long history of use in antimalarial drugs. Their mechanism involves the inhibition of hemozoin formation, a process critical to the survival of malaria parasites. Methyl 8-methoxy-4-(p-tolylamino)quinoline-2-carboxylate could be explored for its efficacy against various strains of Plasmodium .

Anti-SARS-CoV-2 (COVID-19)

Recent studies have highlighted the potential of quinoline derivatives in combating SARS-CoV-2 by inhibiting key proteins required for the virus’s replication cycle. This line of research is particularly relevant in the context of the ongoing COVID-19 pandemic .

Antituberculosis Potential

Tuberculosis remains a global health challenge, and quinoline derivatives are being investigated for their antituberculosis activity. They may work by targeting mycobacterial enzymes and thereby inhibiting the growth of Mycobacterium tuberculosis .

Mechanism of Action

Future Directions

In the recent decade, the study on N-heterocycles has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . This review article gives a bird’s-eye view of different methods adopted for synthesis in addition to the conventional approaches and also detailed study of the bioactive quinolinyl-pyrazole heterocycle when compared with standard drug-associated/having efficient molecule . We believe that this review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

properties

IUPAC Name |

methyl 8-methoxy-4-(4-methylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-12-7-9-13(10-8-12)20-15-11-16(19(22)24-3)21-18-14(15)5-4-6-17(18)23-2/h4-11H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWLZWHMRGKURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2590968.png)

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone](/img/structure/B2590971.png)

![N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2590973.png)

![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2590976.png)

![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2590985.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2590988.png)